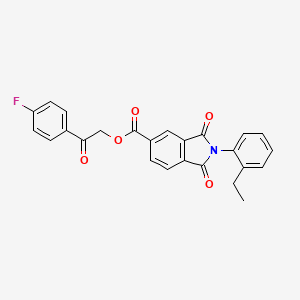

![molecular formula C21H21N5O2 B4628717 methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Overview

Description

The compound belongs to a class of chemicals known for their complex heterocyclic structures, which often exhibit a wide range of biological activities and applications in medicinal chemistry. Heterocyclic compounds like pyrazolo[3,4-b]pyridine derivatives have been studied for their potential uses in various fields due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of related pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, starting from basic heterocyclic precursors. For example, the fusion of amino pyrazole with aromatic aldehydes and pyruvate derivatives can lead to a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, showcasing the versatility of this synthetic route in generating structurally diverse molecules (Maqbool et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies reveal the intricacies of the molecular frameworks, including conformations, tautomerism, and the effects of substituents on the overall structure (Zonouz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions include cycloadditions, nucleophilic substitutions, and condensations with different reagents, enabling the synthesis of a wide array of compounds with varied biological activities (Nikpassand et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and the nature of substituents, affecting the compound's stability and bioavailability (Akhramez et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their chemical behavior and potential as drug candidates. Studies have shown that the presence of specific functional groups can significantly impact these properties, enabling targeted modifications to enhance desired activities (Ghaedi et al., 2015).

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have developed methods for synthesizing a series of compounds structurally related to "methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate". These methods often involve reactions between amino-pyrazole derivatives and various aromatic aldehydes or activated carbonyl groups. For instance, the synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates has been reported, showcasing the versatility of these compounds in organic synthesis. The structural elucidation of these compounds typically relies on a combination of spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) (Maqbool et al., 2013).

Experimental and Theoretical Investigations

Another facet of research involves detailed experimental and theoretical investigations into the structure and vibrational spectra of related compounds. Such studies are crucial for understanding the fundamental properties of these molecules, including their stability and reactivity under various conditions. For example, the investigation into the structure and vibrational spectra of pyrazolopyridine derivatives has provided insights into their tautomeric forms and the influence of intramolecular hydrogen bonding on their stability (Bahgat et al., 2009).

Application in Chemical Reactions

The reactivity and utility of "methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate" and its derivatives extend to various chemical reactions. This includes their use as scaffolds for the synthesis of highly functionalized pyridine and isoxazole derivatives. Such applications underscore the importance of these compounds in the development of new materials and pharmaceuticals (Ruano et al., 2005).

properties

IUPAC Name |

methyl 3-methyl-1-phenyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-12-18(14(3)25(4)23-12)17-11-16(21(27)28-5)19-13(2)24-26(20(19)22-17)15-9-7-6-8-10-15/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHOBUJZKXZPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)

![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)

![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)